Flumiclorac
Overview
Description
Synthesis Analysis
The synthesis of Flumiclorac, specifically flumiclorac-pentyl, has been improved from the traditional process. Initially starting with p-fluorophenol, the new synthesis involves several steps including chlorination, etherification, nitrification, reduction, and condensation. This process yields a product with over 95% purity and a yield of 33% (Shen De-long, 2009). Another study outlines a similar process starting with p-fluorophenol and achieving a total product yield of 55.42% with purity higher than 98% (Zhou Zhi-lian, 2009).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Agronomy , specifically weed science .
Summary of the Application
Flumiclorac is used as a herbicide for controlling weeds in soybean cultivation . It selectively controls weeds post-emergence by inhibiting protoporphyrinogen oxidase (Protox) .
Methods of Application
Field applications of Flumiclorac were conducted at different times of the day (6:00 A.M., 2:00 P.M., and 10:00 P.M.) to study the influence of environmental conditions on its efficacy .
Results or Outcomes
The results indicated that environmental conditions at the time of application strongly influence soybean tolerance and weed control with Flumiclorac . The greatest soybean injury occurred from Flumiclorac applications at 6:00 A.M. compared with applications at 2:00 P.M. or 10:00 P.M .
Selectivity in Plant Species
Specific Scientific Field
This application is in the field of Plant Physiology .
Summary of the Application
Studies were conducted to determine the physiological basis for Flumiclorac selectivity in five plant species .
Methods of Application
Greenhouse and laboratory studies were conducted to evaluate Flumiclorac retention, absorption, translocation, and metabolism in different plant species .
Results or Outcomes
The studies found that decreased herbicide retention, absorption, and translocation coupled with increased metabolism contributed to the tolerance of certain plant species to Flumiclorac .
Environmental Effects on Efficacy
Specific Scientific Field
This application is in the field of Environmental Science .
Summary of the Application
The effect of environmental factors such as temperature, light intensity, time to initial light exposure, relative humidity, and the presence of dew on the efficacy of Flumiclorac was evaluated in laboratory trials .
Methods of Application
The study involved varying environmental conditions and observing the effects on the activity of Flumiclorac on common lambsquarters and redroot pigweed .
Results or Outcomes
Increasing temperature from 10 to 40 C increased Flumiclorac activity on common lambsquarters by 87% and on redroot pigweed by 60% . The presence of dew reduced herbicidal activity of Flumiclorac on common lambsquarters by 5% and redroot pigweed control by 20% .
Adjuvant Effects on Efficacy and Crop Tolerance
Specific Scientific Field
This application is in the field of Agronomy .
Summary of the Application
Adjuvants influence weed control and crop tolerance provided by postemergence (POST) herbicides . The effects of adjuvants on weed control and corn and soybean tolerance with Flumiclorac were evaluated .
Methods of Application
The study involved the application of Flumiclorac with different adjuvants and observing the effects on weed control and crop tolerance .
Results or Outcomes
The addition of an adjuvant increased weed control with Flumiclorac, but did not affect corn and soybean tolerance to the herbicide . Enhanced weed control from the addition of an adjuvant resulted from an increase in Flumiclorac foliar absorption .
properties
IUPAC Name |
2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO5/c17-10-5-11(18)12(6-13(10)24-7-14(20)21)19-15(22)8-3-1-2-4-9(8)16(19)23/h5-6H,1-4,7H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQIAHNFBAFBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3F)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236453 | |
Record name | Flumiclorac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flumiclorac | |
CAS RN |
87547-04-4 | |
Record name | Flumiclorac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87547-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flumiclorac [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087547044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumiclorac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMICLORAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA50E25M0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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